molecular formula C9H14N2O2S B7810774 Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate

Cat. No.: B7810774
M. Wt: 214.29 g/mol
InChI Key: WLOPRBVJSYLGOV-UHFFFAOYSA-N
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Description

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate is a heterocyclic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with an ethyl group and a thioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate typically involves the reaction of ethyl 2-bromoacetate with 1-ethyl-1H-pyrazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted pyrazoles

Scientific Research Applications

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thioacetate moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((1-methyl-1H-pyrazol-5-yl)thio)acetate
  • Ethyl 2-((1-phenyl-1H-pyrazol-5-yl)thio)acetate
  • Ethyl 2-((1H-pyrazol-5-yl)thio)acetate

Uniqueness

Ethyl 2-((1-ethyl-1H-pyrazol-5-yl)thio)acetate is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2-ethylpyrazol-3-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11-8(5-6-10-11)14-7-9(12)13-4-2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOPRBVJSYLGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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